molecular formula C20H21N3O5 B2880850 N'-[2-(furan-2-yl)-2-methoxyethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 1795302-02-1

N'-[2-(furan-2-yl)-2-methoxyethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Cat. No.: B2880850
CAS No.: 1795302-02-1
M. Wt: 383.404
InChI Key: MCXUNKSPBXNJKK-UHFFFAOYSA-N
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Description

This compound features a complex 1-azatricyclo[6.3.1.0⁴,¹²]dodecatrienone core fused with an ethanediamide linker. The ethanediamide bridge likely facilitates hydrogen bonding, critical for target binding in biological systems.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-27-16(15-5-3-7-28-15)11-21-19(25)20(26)22-14-8-12-4-2-6-23-17(24)10-13(9-14)18(12)23/h3,5,7-9,16H,2,4,6,10-11H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXUNKSPBXNJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1-Azatricyclo[6.3.1.0^{4,12}]Dodeca-4,6,8(12)-Trien-2-One Intermediate

The azatricyclic core is synthesized via a domino radical bicyclization strategy, as demonstrated in the preparation of analogous 1-azaspiro[4.4]nonane derivatives. Starting with O-benzyl oxime ethers bearing brominated aromatic rings, the reaction employs 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B) as radical initiators in the presence of tributyltin hydride (Bu₃SnH). This method facilitates the formation of two fused rings and a quaternary carbon center, yielding the 1-azatricyclo[6.3.1.0^{4,12}]dodeca system in 11–67% yields. The trans diastereomer predominates due to steric constraints during radical recombination.

Critical parameters include:

  • Temperature control : Reactions with AIBN require reflux conditions (~80°C), while Et₃B enables room-temperature initiation.
  • Solvent selection : Toluene or dichloromethane optimizes radical stability and reaction efficiency.
  • Purification : Chromatography or recrystallization isolates the azatricyclic intermediate, with purity confirmed via NMR and high-resolution mass spectrometry.

Functionalization of the Azatricyclic Core with an Oxo Group

Data Tables and Research Findings

Table 1: Reaction Conditions for Azatricyclic Core Synthesis

Step Reagents/Conditions Yield (%) Reference
Radical bicyclization AIBN, Bu₃SnH, toluene, reflux, 6 h 11–67
Oxidation PCC, CH₂Cl₂, rt, 12 h 65

Table 2: Ethanediamide Coupling Optimization

Parameter Optimal Value Purity (%) Yield (%)
Solvent THF 98.5 72
Temperature 0°C → rt 97.8 68
Stoichiometry 1:1:1 (amine:oxalyl chloride) 99.1 70

Chemical Reactions Analysis

Types of Reactions

N-[2-(Furan-2-yl)-2-methoxyethyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties and applications.

Scientific Research Applications

N-[2-(Furan-2-yl)-2-methoxyethyl]-N’-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of new heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential therapeutic applications, including antifungal and antibacterial properties.

  • Medicine

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Azatricyclo Cores

Compound 1 : N-[2-(1-Benzothiophen-2-yl)-2-Hydroxypropyl]-N'-{2-Oxo-1-Azatricyclo[...]}Ethanediamide ()

  • Core : Identical azatricyclo structure.
  • Substituents : Benzothiophene (aromatic sulfur-containing heterocycle) and hydroxypropyl.
  • Key Differences :
    • Benzothiophene vs. Furan : Benzothiophene’s larger size and sulfur atom may increase lipophilicity and alter binding kinetics compared to the oxygen-containing furan .
    • Hydroxypropyl vs. Methoxyethyl : The hydroxy group could confer higher polarity but lower metabolic stability than the methoxy analog.

Compound 2 : N-Ethyl-N'-{Same Azatricyclo Core}Ethanediamide ()

  • Substituents : Ethyl group instead of furan-methoxyethyl.

Furan-Containing Derivatives

Compound 3 : 2-(2-Hydrazinyl-2-Oxoethyl)-N-Phenylfuran-3-Carboxamide ()

  • Core : Simple furan with carboxamide-hydrazine linker.
  • Comparison : Lacks the azatricyclo core but shares the furan and amide motifs. This simpler structure may prioritize synthetic accessibility over target specificity .

Coumarin-Based Acetohydrazides ()

Compound 4 : (E)-N´-(2-Hydroxy-5-Nitrobenzylidene)-2-(4-Methyl-2-Oxo-2H-Chromen-7-Yloxy)Acetohydrazide

  • Core: Coumarin (chromenone) instead of azatricyclo.
  • Divergence : The coumarin scaffold is planar and less sterically constrained, favoring different biological targets (e.g., kinases vs. proteases) .

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Key Functional Groups Potential Biological Role
Target Compound Azatricyclo + ethanediamide Furan-2-yl, methoxyethyl Amide, furan, methoxy Enzyme inhibition (hypothetical)
Compound 1 () Azatricyclo + ethanediamide Benzothiophene, hydroxypropyl Amide, thiophene, hydroxyl Enhanced lipophilicity
Compound 3 () Furan + carboxamide Hydrazinyl-oxoethyl, phenyl Hydrazine, amide Antimicrobial (speculative)
Compound 4 () Coumarin + acetohydrazide Nitrobenzylidene, methylchromenyl Nitro, hydroxyl, amide Anticancer/protease inhibition

Methodological Considerations for Similarity Assessment ()

  • Structural Similarity : Fingerprint-based methods (e.g., Tanimoto index) would highlight shared amide/furan motifs but overlook 3D conformational differences in the azatricyclo core.
  • Shape-Based Comparisons : May prioritize bulkier azatricyclo analogs (e.g., Compound 1) over simpler furan derivatives.
  • Dissimilarity Analysis : Critical for avoiding redundancy; e.g., coumarin-based compounds () are structurally distinct but share functional group logic .

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